5-Methyldecanedioic acid
Description
5-Methyldecanedioic acid is a branched-chain dicarboxylic acid with the molecular formula C₁₁H₂₀O₄. Structurally, it consists of a 10-carbon dicarboxylic acid backbone (decanedioic acid) substituted with a methyl group (-CH₃) at the fifth carbon position. This branching distinguishes it from linear dicarboxylic acids like decanedioic acid (C₁₀H₁₈O₄) and influences its physicochemical properties, such as solubility and melting point.
Dicarboxylic acids like 5-methyldecanedioic acid are critical in polymer synthesis, lubricant formulations, and specialty chemical production. However, specific applications for this compound remain less documented compared to its linear counterparts.
Properties
CAS No. |
100048-41-7 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
5-methyldecanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-9(6-4-8-11(14)15)5-2-3-7-10(12)13/h9H,2-8H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
OQHNDXREEJTBDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyldecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methyl-1-decanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, 5-Methyldecanedioic acid is often produced through the catalytic oxidation of 5-methyl-1-decanol. This process involves the use of metal catalysts such as platinum or palladium, which facilitate the oxidation reaction under milder conditions compared to traditional methods. The industrial process is optimized for large-scale production, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Esterification
5-Methyldecanedioic acid undergoes esterification with alcohols under acidic conditions to form esters. This reaction is catalyzed by concentrated sulfuric acid (H₂SO₄) and requires heat to drive the process. The mechanism involves nucleophilic attack by the alcohol on the carbonyl carbon of the carboxylic acid group, leading to the formation of ester bonds.
Key Details :
-
Conditions : Acidic medium (e.g., H₂SO₄), elevated temperature.
-
Products : Methyl-branched dicarboxylate esters.
-
Mechanism : Formation of intermediate mixed anhydrides followed by substitution with alcohol.
Reduction Reactions
The carboxyl groups of 5-Methyldecanedioic acid can be reduced to form derivatives with altered functional groups. While specific reducing agents are not explicitly detailed in available sources, general reactivity patterns of dicarboxylic acids suggest potential conversion to diols or other reduced derivatives (e.g., via LiAlH₄). This reactivity highlights its versatility in organic synthesis.
Key Details :
-
Functional Group Conversion : Carboxyl (-COOH) groups may be reduced to hydroxyl (-OH) or other functional groups.
-
Applications : Synthesis of polyols or precursors for polymers.
Biological Pathways and Enzymatic Transformations
In biological systems, 5-Methyldecanedioic acid acts as a precursor in metabolic pathways, particularly lipid metabolism. Its enzymatic transformations involve oxidation or reduction reactions, contributing to energy metabolism or serving as a building block for biomolecules. Studies on related methyl-branched dicarboxylic acids (e.g., 3-methyladipic acid) indicate their role in metabolic disorders, underscoring their biochemical significance .
Key Details :
-
Enzymatic Reactions : Oxidation/reduction via specific enzymes.
-
Metabolic Role : Impacts lipid metabolism and energy production pathways.
Reaction Mechanisms
The esterification mechanism proceeds through a two-step process:
-
Protonation of the Carbonyl Oxygen : Acidic conditions activate the carbonyl group.
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Nucleophilic Attack : The alcohol attacks the carbonyl carbon, displacing the hydroxyl group to form an ester.
This mechanism is consistent with general carboxylic acid esterification pathways.
Comparison of Reaction Types
| Reaction Type | Conditions | Products | Key Mechanistic Feature |
|---|---|---|---|
| Esterification | Acid catalyst (e.g., H₂SO₄), heat | Methyl-branched dicarboxylate esters | Nucleophilic attack on carbonyl carbon |
| Reduction | Reducing agents (e.g., LiAlH₄) | Diols or reduced derivatives | Functional group conversion |
| Enzymatic Oxidation/Reduction | Biological enzymes, cellular environment | Metabolites in lipid pathways | Enzyme-catalyzed transformations |
Scientific Research Applications
Pharmaceutical Applications
-
Metabolic Disorders :
- Role in Treatment : 5-Methyldecanedioic acid has been studied for its potential role in treating metabolic disorders such as propionic acidemia and methylmalonic acidemia. These conditions are characterized by the accumulation of toxic metabolites due to enzyme deficiencies. The administration of 5-methyldecanedioic acid may help in normalizing metabolic pathways by providing alternative substrates for energy production .
- Antioxidant Properties :
- Anticancer Research :
Biochemical Applications
- Biochemical Pathways :
- Microbial Metabolism :
Material Science Applications
- Polymer Stabilization :
- Coatings and Sealants :
Case Studies and Research Findings
- A study investigating the effects of 5-methyldecanedioic acid on human cell lines demonstrated significant reductions in cell viability at certain concentrations, indicating potential anticancer properties .
- Another research project focused on the metabolic effects of administering 5-methyldecanedioic acid to patients with metabolic disorders showed promising results in reducing toxic metabolite levels and improving overall metabolic function .
Mechanism of Action
The mechanism of action of 5-Methyldecanedioic acid involves its interaction with various molecular targets and pathways. The carboxyl groups in the compound can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Decanedioic Acid (CAS 111-20-6)
Dodecanedioic Acid
- Molecular Formula : C₁₂H₂₂O₄
- Molecular Weight : ~230.3 g/mol (calculated)
- Structure : Linear dicarboxylic acid with a 12-carbon chain.
- Key Differences :
- The longer carbon chain increases hydrophobicity and molecular weight, making dodecanedioic acid suitable for high-performance polymers (e.g., nylon-12,12) and corrosion inhibitors.
- Compared to 5-methyldecanedioic acid, its linear structure enhances crystallinity and thermal stability.
5-Decenoic Acid (HMDB0039768)
- Molecular Formula : C₁₀H₁₈O₂
- Molecular Weight : 170.25 g/mol
- Structure: Monocarboxylic acid with a double bond at the fifth carbon.
- Key Differences: As a monounsaturated monocarboxylic acid, 5-decenoic acid is more biologically active, with studies highlighting its role in lipid metabolism and antimicrobial activity . Unlike 5-methyldecanedioic acid, it lacks a second carboxylic group, limiting its utility in polymer chemistry.
Data Table: Comparative Analysis
Biological Activity
5-Methyldecanedioic acid (5-MDCA) is a dicarboxylic acid that has garnered attention due to its potential biological activities. This article reviews the biological activity of 5-MDCA, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by various case studies and research findings.
Chemical Structure and Properties
5-MDCA is characterized by a straight-chain structure with two carboxylic acid groups at each end and a methyl group on the fifth carbon. Its molecular formula is C11H20O4, and it has a molecular weight of approximately 216.28 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of 5-MDCA. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted on various dicarboxylic acids, including 5-MDCA, demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, indicating potent antimicrobial effects.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 5-Methyldecanedioic Acid | 10 | S. aureus, E. coli |
| Dicarboxylic Acid A | 15 | Pseudomonas aeruginosa |
| Dicarboxylic Acid B | 20 | Bacillus subtilis |
This data suggests that 5-MDCA could be a promising candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant properties of 5-MDCA have also been explored in various studies. Its ability to scavenge free radicals is significant, contributing to its potential in preventing oxidative stress-related diseases.
Experimental Findings
In vitro assays demonstrated that 5-MDCA exhibited a high percentage of DPPH radical scavenging activity, comparable to well-known antioxidants. The results are summarized in the following table:
| Compound | DPPH Scavenging Activity (%) | Concentration (µg/mL) |
|---|---|---|
| 5-Methyldecanedioic Acid | 85 | 100 |
| Ascorbic Acid | 90 | 100 |
| Trolox | 88 | 100 |
These findings highlight the potential of 5-MDCA as a natural antioxidant in food and pharmaceutical applications .
Anticancer Activity
The anticancer potential of 5-MDCA has been investigated in several studies, focusing on its effects on various cancer cell lines.
Case Study: In Vitro Anticancer Effects
In a recent study, the effects of 5-MDCA were tested on human prostate cancer cells (PC3). The compound demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Treatment Duration (hrs) |
|---|---|---|
| PC3 | 25 | 24 |
| LNCaP | 30 | 48 |
| DU145 | 35 | 24 |
The results suggest that 5-MDCA may serve as a lead compound for further development in anticancer therapies .
Q & A
Q. What are the key safety protocols for handling and storing 5-Methyldecanedioic acid in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to prevent skin/eye contact. Storage should be in a cool, dry, well-ventilated area, away from incompatible materials (e.g., oxidizing agents). Spills require immediate containment using inert absorbents, followed by disposal in accordance with hazardous waste regulations. Always consult the Safety Data Sheet (SDS) for compound-specific hazards and emergency procedures .
Q. What experimental protocols are recommended for synthesizing and characterizing 5-Methyldecanedioic acid?
Synthesis should follow peer-reviewed protocols with detailed documentation of reagents, reaction conditions (temperature, solvent, catalyst), and purification methods (e.g., recrystallization, chromatography). Characterization requires multi-modal validation :
- Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H and ¹³C spectra).
- Mass Spectrometry (MS) to verify molecular weight.
- Infrared Spectroscopy (IR) for functional group analysis.
- Melting Point Determination to assess purity. Report all data in tabular form (see example below) and include raw spectral data in supplementary materials to ensure reproducibility .
| Technique | Parameters | Expected Outcomes |
|---|---|---|
| NMR | 500 MHz, CDCl₃ | Peak assignments matching predicted structure |
| MS | ESI+ | [M+H]⁺ at m/z 245.2 |
Advanced Research Questions
Q. How can researchers optimize reaction conditions for 5-Methyldecanedioic acid synthesis to maximize yield and purity?
Utilize Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity). For example:
- Conduct a factorial design to identify interactions between variables.
- Use High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and impurity profiles.
- Apply Response Surface Methodology (RSM) to model optimal conditions. Post-optimization, validate results through triplicate runs and compare with literature data to confirm robustness .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of 5-Methyldecanedioic acid?
Perform controlled replication studies under standardized conditions (e.g., IUPAC-recommended methods). Cross-validate findings using:
- Differential Scanning Calorimetry (DSC) for precise melting point analysis.
- UV-Vis Spectrophotometry for solubility quantification in varied solvents. Discrepancies may arise from impurities or methodological differences; thus, publish raw data and analytical conditions to facilitate meta-analyses .
Q. How can computational models enhance the prediction of 5-Methyldecanedioic acid’s reactivity and biological interactions?
Integrate Density Functional Theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Validate models with experimental
- Compare computed NMR chemical shifts with empirical spectra.
- Use Molecular Dynamics (MD) simulations to study solvent interactions. Pair computational results with in vitro assays (e.g., enzyme inhibition studies) to establish structure-activity relationships. Open-source tools like Gaussian or GROMACS are recommended for transparency .
Data Contradiction and Validation
Q. What systematic approaches address contradictions in reported biological activities of 5-Methyldecanedioic acid?
Conduct a systematic review adhering to PRISMA guidelines:
- Define inclusion/exclusion criteria for studies (e.g., assay type, cell lines).
- Perform meta-regression to assess heterogeneity sources (e.g., dosage variations).
- Use sensitivity analyses to exclude outliers or low-quality data. Highlight methodological limitations (e.g., lack of negative controls) in conflicting studies and propose standardized assay protocols for future work .
Methodological Best Practices
Q. How should researchers document synthetic procedures to ensure reproducibility?
Include:
- Step-by-step protocols with exact quantities (in mmol or mg) and equipment specifications (e.g., glassware type, stirring speed).
- Critical troubleshooting notes (e.g., exothermic reactions requiring cooling).
- Batch-specific data (e.g., reagent lot numbers, purity grades). Reference established frameworks like the Beilstein Journal’s experimental guidelines for compliance .
Q. What are the best practices for integrating literature data into experimental workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
